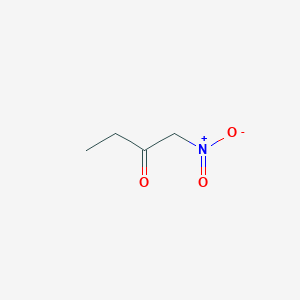

1-Nitrobutan-2-one

Descripción

Propiedades

Número CAS |

22920-77-0 |

|---|---|

Fórmula molecular |

C4H7NO3 |

Peso molecular |

117.10 g/mol |

Nombre IUPAC |

1-nitrobutan-2-one |

InChI |

InChI=1S/C4H7NO3/c1-2-4(6)3-5(7)8/h2-3H2,1H3 |

Clave InChI |

OYLKGUAPHUZBTD-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, insights can be inferred from structurally or functionally related nitro compounds and ketones described in the literature. Below is a comparative analysis based on available data:

1-Nitropropane (CAS 108-03-2)

- Structure: A nitroalkane (CH₃CH₂CH₂NO₂).

- Toxicity : In experimental studies, 1-Nitropropane showed 0% mortality in rats at a concentration of 1,670 ppm (experiment ID 320), suggesting low acute toxicity under tested conditions .

- Applications : Used as a solvent and intermediate in organic synthesis.

1-Nitronaphthalene (CAS 86-57-7)

- Structure : A nitro-substituted aromatic hydrocarbon.

- Contrast with 1-Nitrobutan-2-one : The aromatic nitro group in 1-Nitronaphthalene confers stability and resonance effects, whereas the aliphatic nitro-ketone structure of this compound may exhibit higher reactivity in reduction or condensation reactions .

Nitro-Substituted Amides ()

- Examples : Compounds like N-hexyl-2-carboxamide (yield: 49.2–89.3%) and N-cyclohexyl-3-methyl-2-carboxamide.

- Properties : These compounds exhibit variability in yield and stability based on alkyl/aryl substituents. For instance, bulky groups (e.g., 2,6-diethylphenyl) reduce reaction efficiency .

- Contrast with this compound : Unlike nitro-ketones, nitro-amides prioritize hydrogen bonding and steric effects over electrophilic reactivity.

Data Tables

Table 1: Toxicity Comparison of Nitro Compounds

Table 2: Physicochemical Properties of Nitro Derivatives

Research Findings and Gaps

- Absence of Direct Data: No experimental studies on this compound are cited in the evidence. Comparisons rely on extrapolation from nitroalkanes (e.g., 1-Nitropropane) and aromatic nitro compounds (e.g., 1-Nitronaphthalene) .

- Synthetic Challenges : Nitro-ketones are typically synthesized via nitration of ketones or nitro-aldol reactions, but yields and purity depend on substituent effects—details absent in the evidence.

- Toxicity Uncertainty : While 1-Nitropropane showed low acute toxicity, nitro-aromatics like 1-Nitronaphthalene pose significant health risks. This compound’s toxicity profile remains unstudied .

Métodos De Preparación

Reaction Mechanism and Conditions

The hydrolysis of 2-morpholino-1-nitroalkenes (e.g., 2-morpholino-1-nitroprop-1-ene or 2-morpholino-1-nitrobut-1-ene) in alcoholic NaOH or KOH solutions represents a breakthrough in α-nitro ketone synthesis. The reaction proceeds via nucleophilic attack by hydroxide ions on the electron-deficient β-carbon of the nitroalkene, leading to cleavage of the morpholine moiety and formation of the nitro ketone salt (Figure 1).

Reaction Scheme:

Optimization and Yields

Table 1: Alkaline Hydrolysis Parameters

| Substrate | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Morpholino-1-nitrobut-1-ene | NaOH | EtOH | 78 | |

| 2-Morpholino-1-nitroprop-1-ene | KOH | MeOH | 82 |

Advantages:

-

Scalable for industrial production due to mild conditions.

Henry Reaction Followed by Oxidation

Henry Condensation

The Henry reaction between nitromethane and propionaldehyde in the presence of a base (e.g., tBuOK) forms 1-nitrobutan-2-ol:

Reaction Scheme:

Oxidation to this compound

Subsequent oxidation of 1-nitrobutan-2-ol using agents like KMnO₄ or CrO₃ yields the target ketone:

Reaction Scheme:

Table 2: Oxidation Conditions and Efficiency

Limitations:

-

Over-oxidation risks forming carboxylic acids.

-

Chromium-based oxidants pose environmental and safety concerns.

Oxidation of Nitro Alcohols

General Methodology

Nitro alcohols, such as 1-nitrobutan-2-ol, are oxidized to nitro ketones using stoichiometric or catalytic oxidants. This method is widely applicable but requires high-purity precursors.

Case Study: Aerobic Oxidation

Recent advances employ catalytic systems (e.g., TEMPO/NaClO) for greener synthesis:

Reaction Scheme:

-

Solvent: Acetonitrile/water mixtures improve catalyst stability.

Traditional Methods and Their Limitations

Nitration of Acetylacetone

Early methods involved nitrating acetylacetone followed by deacylation, but yields were poor (15%) due to side reactions.

Oxidation of Nitroprop-1-ene

Oxidation with ozone or peroxides achieved 37% yields but required hazardous reagents.

Table 3: Comparison of Historical Methods

| Method | Yield (%) | Key Issue | Reference |

|---|---|---|---|

| Acetylacetone nitration | 15 | Low selectivity | |

| Nitroprop-1-ene oxidation | 37 | Toxicity of reagents |

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize flow chemistry to enhance safety and efficiency:

Q & A

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound under oxidative conditions?

- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Replicate conflicting studies with standardized protocols (e.g., heating rate: 10°C/min). Use multivariate regression to identify confounding variables (e.g., trace moisture, catalyst residues). Cross-reference with high-level ab initio calculations (e.g., CCSD(T)) to reconcile experimental and theoretical data .

Q. What experimental designs are optimal for studying the compound’s potential as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Step 1 : Screen reactivity with diverse amines/thiols under varying pH and solvent systems (e.g., DMF vs. THF).

- Step 2 : Monitor cyclization kinetics via LC-MS and isolate intermediates for X-ray crystallography.

- Step 3 : Evaluate substituent effects using Hammett correlations. Include control experiments to rule out autocatalysis or solvent participation .

Data Analysis & Reproducibility

Q. How should researchers address inconsistencies in chromatographic retention times for this compound across laboratories?

- Methodological Answer : Standardize HPLC/UPLC methods using reference columns (e.g., C18 with 5 µm particle size) and mobile phases (e.g., acetonitrile/water with 0.1% TFA). Perform inter-laboratory calibration with certified standards. Use statistical tools (e.g., ANOVA) to quantify variability from column aging, temperature fluctuations, or detector sensitivity .

Q. What strategies ensure reproducibility in catalytic reduction studies of this compound to its amine derivatives?

- Methodological Answer :

- Catalyst Pre-treatment : Activate catalysts (e.g., Raney Ni) under H2 flow for 1 hour.

- In-situ Monitoring : Use ATR-FTIR or Raman spectroscopy to track nitro group reduction in real time.

- Post-reaction Analysis : Quantify amine yield via derivatization (e.g., ninhydrin test) and cross-check with GC-FID. Document catalyst recycling protocols to assess deactivation .

Computational & Theoretical Approaches

Q. How can QSAR models predict the biological activity of this compound derivatives?

- Methodological Answer : Curate a dataset of structurally similar nitroketones with known IC50 values. Compute descriptors (e.g., logP, molar refractivity, HOMO-LUMO gaps) using software like CODESSA or MOE. Train models (e.g., partial least squares regression) and validate via leave-one-out cross-validation. Prioritize derivatives with predicted enhanced bioavailability and low cytotoxicity .

Ethical & Reporting Standards

Q. What documentation is essential for ensuring transparency in studies involving this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Section : Detail synthetic procedures, purification steps, and characterization data (≥95% purity threshold).

- Supporting Information : Include raw spectral data, computational input files, and crystallographic CIFs.

- Data Citation : Reference primary datasets from repositories like PubChem or CCDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.